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1-(4-Aminobutyl)guanidine hydrochloride -

1-(4-Aminobutyl)guanidine hydrochloride

Catalog Number: EVT-8121850
CAS Number:
Molecular Formula: C5H15ClN4
Molecular Weight: 166.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Sources

1-(4-Aminobutyl)guanidine hydrochloride is classified as an organic compound with the molecular formula C5H14N4C_5H_{14}N_4 and a molecular weight of approximately 130.19 g/mol. It exists primarily in a hydrochloride salt form, enhancing its solubility in aqueous environments. This compound is naturally produced in the body through the decarboxylation of L-arginine, catalyzed by the enzyme arginine decarboxylase. Additionally, it can be found in various fermented foods and is produced by gut microbiota, contributing to its presence in dietary sources .

Synthesis Analysis

The synthesis of 1-(4-Aminobutyl)guanidine hydrochloride can be achieved through several methods, primarily involving the reaction between 1,4-diaminobutane and cyanamide. A notable synthetic route involves a two-step process:

  1. Formation of N-Boc-protected agmatine: This step entails treating N-Boc-1,4-butanediamine with cyanamide under controlled conditions (e.g., heating at 80 °C for 24 hours). The reaction mixture is monitored using thin-layer chromatography to confirm product formation .
  2. Deprotection: The N-Boc group is removed using trifluoroacetic acid to yield the final product, 1-(4-Aminobutyl)guanidine hydrochloride. The purification process typically involves solvent extraction and chromatography techniques to isolate the desired compound .
Molecular Structure Analysis

The molecular structure of 1-(4-Aminobutyl)guanidine hydrochloride features a guanidine functional group attached to a butylamine chain. Its structural representation can be illustrated as follows:

  • Chemical Formula: C5H14N4C_5H_{14}N_4
  • Molecular Weight: 130.19 g/mol
  • InChI Key: QYPPJABKJHAVHS-UHFFFAOYSA-N

The compound contains multiple nitrogen atoms within its structure, which contribute to its basicity and reactivity. The presence of amine groups allows for hydrogen bonding, influencing its solubility and interaction with biological targets .

Chemical Reactions Analysis

1-(4-Aminobutyl)guanidine hydrochloride participates in various chemical reactions due to its functional groups:

  • Guanidinylation Reactions: It can act as a guanidinylating agent in organic synthesis, facilitating the introduction of guanidine moieties into other compounds.
  • Reactions with Nitric Oxide Synthase: Agmatine modulates nitric oxide synthesis by acting on nitric oxide synthase isoforms, influencing vascular functions and neurotransmission .
  • Polyamine Metabolism: It serves as a precursor for polyamines, impacting cell growth and differentiation processes.

These reactions highlight the compound's versatility in both synthetic chemistry and biological systems.

Mechanism of Action

The mechanism of action of 1-(4-Aminobutyl)guanidine hydrochloride is multifaceted:

  • Neurotransmitter Modulation: Agmatine interacts with various neurotransmitter receptors including imidazoline receptors and serotonin receptors, influencing mood and cognitive functions.
  • Ion Channel Regulation: It modulates ion channels such as ATP-sensitive potassium channels and voltage-gated calcium channels, affecting neuronal excitability and vascular tone.
  • Nitric Oxide Pathway: Agmatine plays a role in regulating nitric oxide production, which is crucial for cardiovascular health .

These actions underscore its potential therapeutic applications in neuroprotection and cardiovascular health.

Physical and Chemical Properties Analysis

The physical properties of 1-(4-Aminobutyl)guanidine hydrochloride include:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Boiling Point: Not specifically defined due to its tendency to decompose before boiling.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Engages readily in nucleophilic substitution reactions due to the presence of amine groups .
Applications

1-(4-Aminobutyl)guanidine hydrochloride has significant applications across various fields:

  • Pharmacology: Investigated for its neuroprotective effects and potential use in treating neurological disorders such as depression and anxiety.
  • Biochemistry: Utilized in studies related to polyamine metabolism and cellular growth regulation.
  • Nutrition Science: Explored for its role in dietary supplements aimed at enhancing cognitive function and physical performance.

Research continues into its broader applications, particularly concerning metabolic pathways and potential therapeutic uses .

Biosynthesis and Metabolic Pathways of 1-(4-Aminobutyl)guanidine

Enzymatic Cascades in Endogenous Agmatine Synthesis

The biosynthesis of agmatine is catalyzed predominantly by the enzyme arginine decarboxylase (Enzyme Commission number 4.1.1.19). This reaction involves the irreversible removal of the α-carboxyl group from the substrate L-arginine, yielding agmatine and carbon dioxide. Unlike many amino acid decarboxylases utilizing pyridoxal 5'-phosphate (PLP) as a cofactor, arginine decarboxylase in certain organisms, notably fungi like Aspergillus oryzae, belongs to the pyruvoyl-dependent enzyme family. This was elucidated through high-resolution crystal structure analysis (1.9-2.15 Å resolution), revealing that the functional enzyme is a heterodimer formed via autocatalytic cleavage of a proenzyme. The catalytic pyruvoyl group, located at the N-terminus of the C-terminal subunit (Ser442), forms a key Schiff base intermediate with the substrate arginine during the decarboxylation process [4].

The reaction mechanism proceeds through distinct stages:

  • Substrate Binding and Schiff Base Formation: The guanidinium group of L-arginine interacts with a conserved aspartate residue (Asp273 in A. oryzae ADC1), while the α-amino group forms a Schiff base with the pyruvoyl cofactor.
  • Decarboxylation: Removal of CO₂ from the substrate occurs, generating a quinonoid intermediate stabilized within the active site pocket.
  • Product Release and Hydrolysis: The Schiff base linking the decarboxylated product (agmatine) to the pyruvoyl group is hydrolyzed, releasing free agmatine and regenerating the enzyme for subsequent catalytic cycles [4].

Structural studies comparing ligand-free, arginine-bound, and agmatine-bound states of Aspergillus oryzae arginine decarboxylase 1 confirm the covalent binding of the substrate/product intermediate to the pyruvoyl group, providing atomic-level insight into this crucial biosynthetic step [4].

Table 1: Key Structural Features of Aspergillus oryzae Arginine Decarboxylase 1 (ADC1)

StateCatalytic Pyruvoyl Group StatusLigand Observed in Active SiteKey Interactions
Ligand-FreeFreeNoneActive site accessible; pyruvoyl group poised for binding
Arginine-TreatedCovalently bound as Schiff baseAgmatine (product formed)Asp273 stabilizes guanidinium; hydrophobic pocket accommodates butyl chain
Agmatine-TreatedCovalently bound as Schiff baseAgmatineConfirms product binding mode identical to post-decarboxylation state

Arginine Decarboxylase (ADC) Isoforms and Catalytic Specificity

Arginine decarboxylase enzymes exhibit significant diversity across the tree of life, impacting agmatine production capacity. This diversity manifests in two primary forms:

  • Evolutionary Lineages and Cofactor Dependence:
  • Pyruvoyl-Dependent Arginine Decarboxylases: Predominant in bacteria (e.g., Escherichia coli) and fungi (e.g., Aspergillus oryzae). As described in Section 1.1, these enzymes undergo autocatalytic processing to generate an essential pyruvoyl group for catalysis. The A. oryzae genome encodes multiple homologs of phosphatidylserine decarboxylase, one of which (AO090102000327, termed ADC1) was definitively shown to possess arginine decarboxylase activity through biochemical characterization and structural biology [4].
  • Pyridoxal 5'-Phosphate (PLP)-Dependent Arginine Decarboxylases: Found primarily in plants (e.g., oats, rice) and some bacteria. These enzymes utilize the ubiquitous cofactor PLP in a manner similar to other amino acid decarboxylases. The catalytic mechanism involves PLP-Schiff base formation with the substrate amino group, decarboxylation, and protonation to release agmatine.
  • Catalytic Specificity and Regulation:While L-arginine is the primary physiological substrate, subtle differences in active site architecture between isoforms can influence substrate affinity and catalytic efficiency. For instance, the precise positioning of residues like Asp273 in A. oryzae ADC1 is crucial for coordinating the guanidinium moiety of arginine [4]. Furthermore, gene expression and enzyme activity are often tightly regulated. In mammals, ADC gene expression shows tissue-specific patterns (notably in brain, liver, and kidney), and enzyme activity can be modulated by factors such as hormonal signals, cellular stress, and the availability of the precursor arginine. Post-translational modifications may also play regulatory roles, though this area requires further investigation. The discovery of endogenous agmatine synthesis in mammals in 1994 confirmed the presence of functional ADC activity, although the specific mammalian isoforms and their precise regulation are less well characterized structurally compared to microbial counterparts [3] [6] [8].

Table 2: Comparison of Major Arginine Decarboxylase Types

FeaturePyruvoyl-Dependent Arginine DecarboxylasePLP-Dependent Arginine Decarboxylase
Primary OccurrenceBacteria, FungiPlants, Some Bacteria
Proenzyme ProcessingYes (Autocatalytic cleavage generates pyruvoyl group)No (Binds PLP cofactor directly)
Catalytic CofactorPyruvoyl group (derived from serine)Pyridoxal 5'-Phosphate (PLP)
Example Organism/EnzymeAspergillus oryzae ADC1Oat (Avena sativa) ADC
Key Catalytic ResidueAsp273 (A. oryzae; stabilizes substrate)Lys/Arg (binds PLP phosphate); Asp/Glu (stabilizes substrate)
Regulation FocusGene expression, potential post-translational modificationGene expression, feedback inhibition?, substrate availability

Agmatinase-Mediated Degradation and Polyamine Metabolism Crosstalk

Agmatine serves as a key branch point metabolite, with its primary catabolic fate being hydrolysis to putrescine and urea, catalyzed by the enzyme agmatinase (Enzyme Commission number 3.5.3.11; often abbreviated AGM or AGMAT). Agmatinase is a manganese-dependent ureohydrolase that shares significant sequence and structural homology with arginase, reflecting the similarity of their substrates (agmatine and arginine, respectively). The reaction is irreversible and represents the primary entry point of agmatine-derived carbon into the polyamine biosynthesis pathway (putrescine → spermidine → spermine) [3] [5] [6].

  • Agmatinase Mechanism and Isoforms: Agmatinase requires two Mn²⁺ ions in its active site for activity. It hydrolyzes the guanidinium group of agmatine, breaking the C-N bond to yield urea and putrescine. Mammals express at least two distinct genes encoding proteins with agmatinase activity:
  • Classical Agmatinase: Primarily mitochondrial, encoded by the AGMAT gene. This is the major pathway for agmatine conversion to putrescine in many tissues.
  • Agmatine-Like Protein (ALP) / Limch1: Originally identified as a potential agmatinase-like protein with different subcellular localization (cytosolic). Studies confirmed its Mn²⁺-dependent agmatinase activity, although its relative contribution to total agmatine degradation compared to classical agmatinase varies by tissue and developmental stage. Its expression is particularly noted in brain regions associated with appetitive behaviors and addiction pathways [5].

  • Alternative Degradation Pathway: A significant portion of agmatine, particularly in peripheral tissues, undergoes oxidative deamination instead of hydrolysis. This reaction is catalyzed by diamine oxidase (DAO; Enzyme Commission number 1.4.3.22), a copper-dependent enzyme primarily located in vascular and epithelial tissues. DAO oxidizes agmatine to agmatine-aldehyde, which is subsequently oxidized by aldehyde dehydrogenase (ALDH) to guanidinobutyrate (GB). GB is not incorporated into polyamines and is primarily excreted by the kidneys [3] [5] [6].

  • Crosstalk with Polyamine Metabolism: The agmatinase pathway directly links agmatine metabolism to polyamine homeostasis:

  • Putrescine Source: Agmatinase provides an alternative route to generate putrescine, supplementing the direct decarboxylation of ornithine by ornithine decarboxylase (ODC).
  • Regulation: Agmatine itself acts as a modulator of polyamine metabolism. It functions as a competitive inhibitor of polyamine transport into cells. Furthermore, agmatine induces the expression and activity of spermidine/spermine N¹-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism and export. Agmatine also induces antizyme, a protein that targets ornithine decarboxylase for degradation and inhibits polyamine uptake. Thus, agmatine exerts a net antiproliferative effect on polyamine-dependent processes by simultaneously reducing intracellular polyamine pools and enhancing their export and catabolism [3] [5] [10].

Table 3: Major Agmatine Degradation Pathways and Their Outcomes

PathwayEnzymeCofactorsProductsMetabolic Fate of ProductsPrimary Tissue Localization
HydrolysisAgmatinase (Classical)Mn²⁺Putrescine + UreaPutrescine → Polyamines (Spd/Spm); Urea → ExcretionMitochondria (Widespread)
Agmatinase-like Protein (ALP)Mn²⁺Putrescine + UreaPutrescine → Polyamines (Spd/Spm); Urea → ExcretionCytosol (Brain regions, others)
Oxidative DeaminationDiamine Oxidase (DAO)Cu²⁺, Topa QuinoneAgmatine-aldehyde + H₂O₂ + NH₃Agmatine-aldehyde → (via ALDH) → Guanidinobutyrate (GB) → ExcretionExtracellular/Pericellular (Vascular, Epithelial)

Interspecies Variability in Agmatine Metabolic Flux

The biosynthesis, utilization, and degradation of agmatine exhibit remarkable diversity across different kingdoms, reflecting adaptations to specific physiological needs and environmental niches.

  • Microorganisms (Bacteria & Fungi):
  • Biosynthesis: Many bacteria possess pyruvoyl-dependent arginine decarboxylase for agmatine production. Agmatine serves as a crucial precursor for polyamine synthesis (via agmatinase → putrescine). Furthermore, specific bacteria utilize agmatine as a nitrogen and/or carbon source. A key discovery involves a widespread guanidine riboswitch (ykkC motif RNA) in bacteria. This riboswitch senses free guanidine (potentially derived from agmatine degradation or other sources) and regulates genes involved in guanidine detoxification, including those encoding guanidine carboxylases (acting similarly to urea carboxylases) and specific efflux transporters (e.g., SugE family). This highlights a distinct bacterial metabolic pathway centered around guanidine, potentially linked to agmatine catabolism [9].
  • Fungal Specificity: Aspergillus oryzae exemplifies fungal agmatine production. It lacks a canonical arginine decarboxylase gene but utilizes a pyruvoyl-dependent enzyme derived evolutionarily from phosphatidylserine decarboxylase homologs (ADC1). Agmatine accumulation in A. oryzae is highly dependent on environmental pH, being significantly elevated during solid-state cultivation under low pH conditions [4] [8].
  • Plants:
  • Biosynthesis: Plants primarily utilize PLP-dependent arginine decarboxylase for agmatine synthesis. Agmatine is a key intermediate in the biosynthesis of polyamines (putrescine, spermidine, spermine), which are vital for growth, development, and stress responses (e.g., drought, salinity). The enzyme putrescine N-methyltransferase (PMT) utilizes putrescine (derived from agmatine via agmatinase or directly from ornithine decarboxylation) in the first committed step towards tropane alkaloid biosynthesis (e.g., nicotine, hyoscyamine) in solanaceous plants like tobacco [10].
  • Occurrence: Agmatine, along with its polyamine products (putrescine, spermidine, spermine), is naturally present in various plant tissues and foods (e.g., vegetables, fruits, tea). Putrescine is often the most abundant [8] [10].
  • Mammals:
  • Synthesis and Localization: Endogenous synthesis occurs via arginine decarboxylase (specific isoform class debated, activity confirmed) in various tissues, with particularly high levels noted in the brain, liver, and areas of the gastrointestinal tract. Agmatine is also absorbed from dietary sources and produced by gut microbiota [3] [6] [8].
  • Functional Diversification: Beyond its role as a polyamine precursor (via agmatinase), agmatine has evolved significant neuromodulatory and signaling functions in mammals. It acts as a neurotransmitter/neuromodulator (stored in synaptic vesicles, released upon depolarization, inactivated by agmatinase), interacts with various receptors (imidazoline I1/I2, α2-adrenergic receptors, NMDA receptor complex blockade), modulates ion channels, and regulates nitric oxide synthase isoforms and polyamine uptake/metabolism. Its degradation primarily involves the agmatinase (mitochondrial AGMAT and cytosolic ALP) and diamine oxidase pathways, with significant metabolic flux directed towards guanidinobutyrate excretion rather than polyamine synthesis in many contexts [3] [5] [6].

Table 4: Interspecies Variability in Agmatine Metabolic Flux and Primary Functions

Kingdom/GroupPrimary Arginine Decarboxylase TypeMajor Agmatine FateKey Species-Specific Functions/Context
BacteriaPyruvoyl-dependentPolyamine precursor (Putrescine via Agmatinase); Guanidine precursor (Riboswitch-regulated detox/catabolism)Nitrogen/carbon source; Guanidine metabolism via carboxylase/transporters
Fungi (e.g., A. oryzae)Pyruvoyl-dependent (PSD-derived)Accumulation (esp. low pH); Potential precursor for polyamines/spermidineAdaptation to acidic environments during fermentation; Secondary metabolism?
PlantsPLP-dependentPolyamine precursor (Putrescine via Agmatinase); Tropane alkaloid precursor (via PMT)Growth, development, stress response; Defense compounds (alkaloids)
MammalsConfirmed activity (Specific type debated)Neuromodulation/Signaling; Polyamine precursor (via Agmatinase/ALP); Degradation to GB (via DAO/ALDH)Neurotransmission; Cardio-/Nephro-protection; Modulating addiction pathways; Cellular proliferation control

Properties

Product Name

1-(4-Aminobutyl)guanidine hydrochloride

IUPAC Name

2-(4-aminobutyl)guanidine;hydrochloride

Molecular Formula

C5H15ClN4

Molecular Weight

166.65 g/mol

InChI

InChI=1S/C5H14N4.ClH/c6-3-1-2-4-9-5(7)8;/h1-4,6H2,(H4,7,8,9);1H

InChI Key

KETPHVGICLLJJT-UHFFFAOYSA-N

SMILES

C(CCN=C(N)N)CN.Cl

Canonical SMILES

C(CCN=C(N)N)CN.Cl

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